6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHFFOUQVOGCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263742 | |
| Record name | 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886859-72-9 | |
| Record name | 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886859-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Medicinal Chemistry Research and Biological Studies
Imidazo[1,2-a]pyridine (B132010) Scaffolds as Privileged Structures in Drug Design
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org Its prevalence in a variety of biologically active compounds underscores its importance in drug discovery and development. nih.govresearchgate.netnih.gov This bicyclic 5-6 fused ring system is a key component in several marketed drugs, including Zolpidem for insomnia, Alpidem as an anxiolytic, and Zolimidine for gastroprotection. nih.govrsc.org The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netnih.govresearchgate.net
The drug-like properties of the imidazo[1,2-a]pyridine scaffold make it an attractive starting point for the design of novel therapeutic agents. nih.gov Its structural rigidity and defined three-dimensional shape allow for specific interactions with biological targets. Furthermore, the scaffold possesses multiple sites for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have successfully developed potent and selective inhibitors of various enzymes and receptors by functionalizing the imidazo[1,2-a]pyridine core. benthamdirect.comnih.govnih.gov For instance, derivatives of this scaffold have been identified as potent inhibitors of platelet-derived growth factor receptor (PDGFR), highlighting its potential in oncology. nih.gov The adaptability of the imidazo[1,2-a]pyridine framework continues to make it a valuable tool in the quest for new and improved medicines.
Structure-Activity Relationship (SAR) Studies of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile Analogs
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are therefore crucial in optimizing the potency and selectivity of these compounds. For analogs of this compound, modifications at the C6 and C3 positions have been shown to significantly influence their pharmacological profiles.
Positional and Substituent Effects on Biological Activity at C6
The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a key site for modification to modulate biological activity. nih.govnih.gov Studies have shown that the nature of the substituent at this position can have a profound impact on the compound's efficacy against various targets. nih.govnih.gov For example, in the context of Rab Geranylgeranyl Transferase (RGGT) inhibition, the C6 position is considered privileged, meaning that modifications at this site are well-tolerated and can enhance activity. nih.govnih.gov
Research on a series of 6-substituted imidazo[1,2-a]pyridine analogs revealed that halogen substituents at the C6 position are favorable for activity. nih.gov Specifically, a trend was observed where the inhibitory activity against RGGT decreased with the increasing size of the halogen atom. nih.gov This suggests that both electronic and steric factors play a role in the interaction with the enzyme. The presence of an iodine atom at C6, as in the parent compound of this article, confers a specific level of activity that can be compared with other halogenated analogs. nih.gov
Beyond halogens, other substituents at the C6 position have been explored. The introduction of different functional groups allows for the investigation of how factors like bulkiness, length, and acidity or basicity of the substituent affect biological activity. nih.gov These studies are essential for developing a comprehensive understanding of the SAR at the C6 position and for designing more potent and selective imidazo[1,2-a]pyridine-based therapeutic agents.
Impact of C3 Modifications on Pharmacological Profiles
The C3 position of the imidazo[1,2-a]pyridine scaffold is another critical site for chemical modification that significantly influences the pharmacological properties of its derivatives. The introduction of a carbonitrile (-CN) group at this position, as seen in this compound, can have a substantial impact on the molecule's biological activity. The cyano group is an important functional group in medicinal chemistry as it can be converted into various other functionalities. nih.gov
In the context of acetylcholinesterase (AChE) inhibitors, modifications at the C3 position have been shown to be crucial for potency. mdpi.com For instance, the introduction of polar nitro and amino moieties at the C3 position of related imidazo[1,2-b]pyridazine (B131497) compounds resulted in potent AChE inhibitory activity. mdpi.com While this is a different isomer of the imidazopyridine scaffold, it highlights the general importance of the C3 position in modulating interactions with biological targets.
Furthermore, the C3 position is electronically rich and susceptible to electrophilic substitution, making it a common site for functionalization. acs.org The diverse array of substituents that can be introduced at this position allows for extensive exploration of the SAR. These modifications can alter the molecule's size, shape, and electronic distribution, thereby affecting its binding affinity and selectivity for various enzymes and receptors.
Identification and Characterization of Molecular Targets
The biological effects of this compound and its analogs are mediated through their interaction with specific molecular targets. Research has focused on identifying these targets and elucidating the mechanisms by which these compounds exert their pharmacological actions.
Enzyme Inhibition Mechanism Studies (e.g., Cholinesterase, Rab Geranylgeranyl Transferase)
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of several enzymes, including cholinesterases and Rab Geranylgeranyl Transferase (RGGT). Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. benthamdirect.com Several studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives as potent AChE inhibitors. benthamdirect.comresearchgate.net
In the case of RGGT, an enzyme involved in the post-translational modification of Rab GTPases, imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of inhibitors. nih.govnih.govfrontiersin.org The C6 position of the imidazo[1,2-a]pyridine ring has been shown to be critical for RGGT inhibitory activity. nih.govnih.gov Specifically, a study on 6-substituted analogs demonstrated that the nature of the substituent at this position dictates the compound's activity. nih.govnih.gov For instance, an iodine atom at the C6 position resulted in a compound with notable inhibitory effects on Rab11A prenylation in HeLa cells. nih.gov The mechanism of inhibition is thought to involve the disruption of the transfer of a geranylgeranyl moiety to Rab GTPases. frontiersin.org
| Compound | C6 Substituent | Lowest Effective Dose (µM) for Rab11A Prenylation Inhibition |
|---|---|---|
| Analog 1 | Iodine | 50 |
| Analog 2 | Chlorine | 25 |
| Analog 3 | Bromine | 25 |
Receptor Agonism and Modulation (e.g., Human Constitutive Androstane Receptor)
Beyond enzyme inhibition, imidazo[1,2-a]pyridine derivatives have also been identified as modulators of nuclear receptors, such as the human Constitutive Androstane Receptor (CAR). nih.govnih.govacs.org CAR is a key regulator of xenobiotic and endobiotic metabolism in the liver. nih.gov The discovery of potent and selective CAR agonists is of significant interest for potential therapeutic applications in metabolic and liver diseases. nih.govnih.gov
Recently, a series of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives were identified as direct activators of human CAR at nanomolar concentrations. nih.govnih.govacs.org These compounds were found to regulate CAR target genes in both humanized CAR mice and human hepatocytes, demonstrating their in vivo activity. nih.govnih.gov Importantly, these novel agonists displayed selectivity for CAR over other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR). nih.gov The imidazo[1,2-a]pyridine scaffold serves as a key structural element for these CAR agonists, and further exploration of this chemical space could lead to the development of new therapeutic agents targeting this receptor.
| Compound | Modification | Human CAR Activation (EC50, nM) |
|---|---|---|
| Analog A | 3-(1H-1,2,3-triazol-4-yl) | Potent (nanomolar range) |
Pre-clinical Investigations and Lead Compound Optimization
Once a promising lead compound, such as IMPY, is identified, it undergoes rigorous pre-clinical investigation and optimization to improve its pharmacological profile for potential clinical use. frontiersin.org The goal of lead optimization is to enhance desired properties like potency, selectivity, and pharmacokinetics while minimizing undesirable effects. frontiersin.org For Aβ imaging agents, key parameters for optimization include high initial brain uptake followed by a rapid washout from healthy tissue to ensure a low background signal and a high signal-to-noise ratio. acs.orgresearchgate.net
Pre-clinical studies with [¹²⁵I]IMPY in normal mice demonstrated high brain uptake and fast clearance, which are favorable characteristics for an imaging agent. acs.orgresearchgate.net These promising initial findings were subsequently confirmed in transgenic mouse models of Alzheimer's disease. acs.org However, the search for even better agents has led to the synthesis and evaluation of numerous IMPY derivatives. nih.gov
Lead optimization efforts have revealed important structure-affinity relationships. For example, studies on a series of IMPY analogues showed that while nonhydrophilic thioether substituents at the 6-position were well-tolerated and could produce high-affinity ligands, the introduction of hydrophilic thioether groups at the same position led to a reduction or complete loss of affinity. nih.gov This highlights the critical role of lipophilicity in ligand binding. The optimization process also explores modifications to other parts of the molecule, such as the N-methyl groups, where substituting an adjacent ring position with a bromo group was found to impart high affinity. nih.gov
This process of iterative design, synthesis, and testing can lead to the discovery of second-generation compounds with superior properties. An example is the development of DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine), another imidazo[1,2-a]pyridine derivative developed for SPECT imaging. snmjournals.orgnih.gov Pre-clinical evaluations comparing DRM106 with IMPY in transgenic mice showed that [¹²⁵I]-DRM106 had a higher sensitivity for detecting Aβ accumulation. snmjournals.orgnih.gov These findings from pre-clinical investigations in animal models are essential for validating the potential of a compound and justifying its progression toward clinical trials in humans. snmjournals.org
The table below presents a comparison of key features for a lead compound and an optimized derivative, illustrating the goals of the optimization process.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy serves as the cornerstone for the structural analysis of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, with each method providing unique insights into its molecular framework.
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, both ¹H- and ¹³C-NMR spectra would provide critical information for structural confirmation.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the fused ring system. The pyridine (B92270) ring protons (H-5, H-7, and H-8) and the lone imidazole (B134444) proton (H-2) would appear in the aromatic region. Based on data from the closely related compound, 6-Iodo-2-methylimidazo[1,2-a]pyridine, the proton at the C-5 position is anticipated to appear as a doublet, while the protons at C-7 and C-8 would also exhibit characteristic splitting patterns influenced by the iodine substituent. rsc.org The chemical shift of the H-2 proton would be influenced by the electron-withdrawing carbonitrile group at the C-3 position.
¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments. Key signals would include those from the carbonitrile group (C≡N), typically found downfield, and the carbon atom bearing the iodine (C-6), whose chemical shift is significantly influenced by the heavy atom effect. The remaining carbons of the imidazo[1,2-a]pyridine (B132010) core would resonate at predictable chemical shifts for this heterocyclic system. rsc.org
Table 1: Predicted NMR Data for this compound Note: These are predicted values based on the analysis of analogous compounds.
| ¹H-NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.0 - 8.5 | Singlet |
| H-5 | 7.8 - 8.2 | Doublet |
| H-7 | 7.2 - 7.6 | Doublet of doublets |
| H-8 | 7.5 - 7.9 | Doublet |
| ¹³C-NMR | Predicted Chemical Shift (δ, ppm) | |
| C-2 | 140 - 145 | |
| C-3 | 95 - 105 | |
| C-5 | 125 - 130 | |
| C-6 | 80 - 90 | |
| C-7 | 130 - 135 | |
| C-8 | 115 - 120 | |
| C-9a | 145 - 150 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be the sharp, intense peak corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations from the aromatic rings (1500-1650 cm⁻¹), C-H aromatic stretching (3000-3100 cm⁻¹), and C-H bending vibrations. Studies on the parent imidazo[1,2-a]pyridine molecule provide reference values for the core ring system's vibrations. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |
| Aromatic C=C/C=N | Stretching | 1500 - 1650 | Medium-Strong |
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be readily identifiable. Due to the presence of a single iodine atom, a characteristic isotopic pattern would not be the primary feature, but the mass would be definitive.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For instance, the HRMS analysis of 6-Iodo-2-methylimidazo[1,2-a]pyridine confirmed its elemental composition by matching the calculated mass with the experimental value to within a few parts per million. rsc.org A similar analysis for this compound (C₈H₄IN₃) would be expected to yield a precise mass for the [M+H]⁺ ion around 269.9550, confirming its composition.
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. While the crystal structure for this compound itself has not been reported, extensive studies have been conducted on its parent compound, imidazo[1,2-a]pyridine-3-carbonitrile (B1213434) (IPC). nih.govresearchgate.net
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data, providing deeper insights into molecular properties.
DFT calculations are a powerful tool for investigating the electronic structure and predicting various properties of molecules like this compound. Such calculations have been successfully applied to the imidazo[1,2-a]pyridine scaffold to study its geometry, vibrational frequencies, and electronic parameters. researchgate.netnih.govnih.gov
By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311G++(d,p)), one can obtain theoretical bond lengths and angles that can be compared with experimental XRD data. nih.govnih.gov Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov
Computational methods can also predict spectroscopic data. Theoretical vibrational frequencies can be calculated and scaled to aid in the assignment of experimental IR spectra. researchgate.net Similarly, theoretical NMR chemical shifts can be computed to support the assignment of ¹H and ¹³C signals, providing a powerful synergy between experimental and theoretical approaches to structural elucidation. researchgate.net
Pharmacophore Modeling and Virtual Screening Applications in Drug Design
The imidazo[1,2-a]pyridine scaffold, of which this compound is a key derivative, is a "privileged structure" in medicinal chemistry. Its derivatives are explored for a wide range of biological activities. Computational techniques like pharmacophore modeling and virtual screening are instrumental in navigating the vast chemical space of these derivatives to identify promising drug candidates.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the imidazo[1,2-a]pyridine class, key features often include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The specific substitution pattern on the bicyclic core dictates the molecule's interaction with biological targets.
A notable large-scale virtual screening collaboration was undertaken to explore the imidazo[1,2-a]pyridine scaffold for treating visceral leishmaniasis. nih.govrsc.org This initiative probed proprietary libraries from multiple pharmaceutical companies, rapidly expanding the structure-activity relationship (SAR) data for this class of compounds. nih.govrsc.org The study revealed that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated while retaining anti-leishmanial activity. nih.gov The nature of the substituent at the 6-position, such as the iodo-group in this compound, was found to be a critical determinant of potency and selectivity, with its impact being influenced by the substitution patterns elsewhere in the molecule. nih.gov
Similarly, computational studies on closely related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues against multi-drug-resistant tuberculosis have helped define the structural necessities for activity. researchgate.net These studies led to the development of ligand-based pharmacophore models that highlight the importance of specific structural features for targeting enzymes like pantothenate synthetase. researchgate.net The nitrile group at the 3-position of this compound is a key functional group that can participate in hydrogen bonding and other interactions within a target's active site.
The influence of the 6-iodo substituent has been specifically noted in the design of inhibitors for Rab Geranylgeranyl Transferase (RGGT), a target in cancer therapy. nih.gov In a series of 6-substituted imidazo[1,2-a]pyridine analogs, the compound with an iodine atom at the C6 position exhibited inhibitory activity against Rab prenylation, demonstrating the direct contribution of this specific halogen substitution to biological function. nih.gov The study highlighted a trend where the inhibitory activity decreased with the increasing size of the halogen at this position (Cl > Br > I), providing crucial data for further inhibitor design. nih.gov
Interactive Table: Summary of Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyridine Derivatives
| Position on Core | Substituent Type | Observed Impact on Activity | Target/Disease Area | Reference |
| Position 6 | Halogens (Cl, Br, I) | Modulates potency; activity decreases with size (Cl>Br>I) | RGGT / Cancer | nih.gov |
| Position 6 & 7 | General Substitutions | Impact is non-additive and influenced by other substituents | Visceral Leishmaniasis | nih.gov |
| Position 3 | Amino alkyl/aryl | Tolerated and can demonstrate anti-parasitic activity | Visceral Leishmaniasis | nih.gov |
| Position 3 | Carboxamide | Important for binding to pantothenate synthetase | Tuberculosis | researchgate.net |
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of the imidazo[1,2-a]pyridine core. These studies provide deep insights into the reactivity and stability of reactants, intermediates, and transition states, which is essential for optimizing reaction conditions and designing novel synthetic routes.
For the broader class of imidazo[1,2-a]pyridine derivatives, quantum computational studies are frequently performed at the B3LYP/6-311G++(d,p) level of theory to investigate key electronic properties. nih.gov These calculations determine global chemical reactivity parameters that govern the course of a reaction.
Key computational parameters include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity.
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution.
Electronic Chemical Potential (μ): This describes the tendency of electrons to escape from an equilibrium state. More reactive molecules typically show a greater chemical potential. nih.gov
Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.
These parameters are crucial for understanding reactions like the functionalization at the C-3 position, which is a key step in the synthesis of this compound. nih.gov The C-3 position of the imidazo[1,2-a]pyridine nucleus is nucleophilic and susceptible to electrophilic attack. Computational models can simulate this attack, for instance, in aza-Friedel–Crafts reactions, to predict the most likely reaction pathway. nih.gov Proposed mechanisms often involve the formation of key intermediates, such as an Ortoleva-King type intermediate, whose existence and stability can be verified through computational energy calculations. nih.gov By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactants to products, thereby elucidating the detailed step-by-step mechanism.
Interactive Table: Calculated DFT Parameters for Imidazo[1,2-a]pyridine Scaffolds
| Parameter | Description | Significance in Mechanism Elucidation | Reference |
| Total Energy | The total electronic energy of the molecular system. | Used to compare the relative stability of isomers and intermediates. | nih.gov |
| HOMO-LUMO Gap | Energy difference between frontier molecular orbitals. | Indicates kinetic stability; a smaller gap implies higher reactivity. | nih.gov |
| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Characterizes the reactivity of the molecule. | nih.gov |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Predicts how the molecule will behave as an electrophile. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Pathways
The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is a well-established area of research, with numerous methodologies developed over the past decade. documentsdelivered.comrsc.org Classical routes often involve the condensation of 2-aminopyridines with α-haloketones. nih.gov More contemporary and efficient approaches include multicomponent reactions (MCRs), oxidative couplings, and tandem reactions that offer advantages in terms of yield, atom economy, and operational simplicity. documentsdelivered.comrsc.org
Specifically for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile , a direct synthetic route is not prominently documented, but a plausible pathway can be constructed based on established reactions. The synthesis would likely begin with an appropriately substituted 2-aminopyridine (B139424), namely 2-amino-5-iodopyridine (B21400). The imidazo[1,2-a]pyridine core can be formed through various cyclization strategies. One efficient method involves a three-component reaction with an aldehyde and an isocyanide, known as the Groebke-Blackburn-Bienaymé reaction (GBBR), which is a greener alternative for synthesizing imidazo[1,2-a]pyridines. eco-vector.commdpi.com
The introduction of the 3-carbonitrile group is a critical step. While some methods introduce substituents at the C3 position during the initial cyclization, a common strategy is the direct C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring. mdpi.com Cyanation of the C3 position has been achieved using various reagents. mdpi.com For instance, a visible-light-induced C3-cyanomethylation using bromoacetonitrile (B46782) has been reported, which could be a precursor to the carbonitrile. mdpi.com
An alternative approach involves the synthesis of 6-iodoimidazo[1,2-a]pyridine (B1303834) first, followed by iodination at the C3 position and a subsequent cyanation reaction. Ultrasound-assisted iodination of the C3 position on the imidazo[1,2-a]pyridine scaffold has been shown to be effective. nih.gov The resulting 3-iodo intermediate can then undergo nucleophilic substitution or a palladium-catalyzed cyanation to install the carbonitrile group.
A convergent, one-pot synthesis represents a highly efficient future direction. A strategy analogous to the organopromoted synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines could be envisioned, where a multicomponent reaction simultaneously constructs the heterocyclic core while installing the iodo and cyano functionalities. rsc.org
Advanced Functionalization Strategies for Chemical Space Diversification
The structure of This compound offers two primary sites for functionalization: the C6-iodo group and the C3-carbonitrile group. The presence of the iodine atom at the C6 position is particularly advantageous, as it serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The C6-iodo bond is highly amenable to palladium-catalyzed reactions, allowing for the introduction of a wide array of substituents and rapid diversification of the chemical space.
Suzuki-Miyaura Coupling : This reaction is extensively used to form new carbon-carbon bonds by coupling the aryl iodide with boronic acids or esters. Microwave-assisted Suzuki-Miyaura reactions on 6-halogenoimidazo[1,2-a]pyridines have proven to be highly efficient, allowing for the introduction of various aryl and heteroaryl groups with high yields and short reaction times. imist.mamedjchem.com This strategy is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. imist.ma
Sonogashira Coupling : The introduction of alkynyl moieties can be achieved via Sonogashira coupling with terminal alkynes. This functionalization is valuable for creating extended π-conjugated systems, which can be explored for applications in materials science or as molecular probes.
Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse library of C6-amino derivatives.
Carbonylation : The iodo group can be converted to a carboxamide via palladium-catalyzed aminocarbonylation, further expanding the range of accessible functional groups. nih.gov
The following table summarizes potential cross-coupling reactions for the diversification of the This compound scaffold.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Functional Group at C6 |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃, Microwave | Aryl/Heteroaryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |
| Buchwald-Hartwig | Amine/Amide | Pd Catalyst, Ligand, Base | Amino/Amido |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl/Alkenyl/Alkynyl |
Functionalization of the Carbonitrile Group: The C3-carbonitrile group is also a valuable functional handle. It can be:
Hydrolyzed to a carboxamide or a carboxylic acid.
Reduced to a primary amine (aminomethyl group).
Reacted with organometallic reagents to form ketones.
These transformations allow for the introduction of different pharmacophoric features at the C3 position, which is known to be important for the biological activity of many imidazo[1,2-a]pyridine derivatives. nih.gov
Expansion of Biological Applications and Target Exploration
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. imist.maresearchgate.net Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.govresearchgate.net
Potential Therapeutic Targets:
Kinase Inhibition : Many imidazo[1,2-a]pyridine derivatives are potent kinase inhibitors. researchgate.net For instance, derivatives have been developed as inhibitors of PI3 kinase, Nek2, and PIM kinases. documentsdelivered.comsemanticscholar.orgresearchgate.net A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been reported as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors. nih.gov The This compound core could serve as a foundational scaffold for developing novel inhibitors against these and other cancer-related kinases.
Antiviral Activity : The imidazo[1,2-a]pyridine nucleus is present in compounds with significant antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Research has also explored derivatives for activity against HIV and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. nih.govresearchgate.net
Antimicrobial and Antiparasitic Agents : Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis. researchgate.netdiva-portal.org Furthermore, the scaffold has been investigated for activity against various Candida species and for the treatment of visceral leishmaniasis. researchgate.netscirp.org
Anti-inflammatory Activity : Derivatives of this scaffold have been shown to possess anti-inflammatory effects by modulating pathways such as STAT3/NF-κB. nih.gov
The table below highlights the biological activities of structurally related imidazo[1,2-a]pyridine compounds, suggesting potential applications for the title compound.
| Compound Class | Biological Activity | Therapeutic Area |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | Infectious Disease (Tuberculosis) |
| 3-Thioether Imidazo[1,2-a]pyridines | Antiviral (HCMV, VZV) | Infectious Disease |
| Imidazo[1,2-a]pyridinyl-pyrimidines | c-KIT Kinase Inhibition | Oncology |
| General Imidazo[1,2-a]pyridines | PI3K, Nek2, PIM Kinase Inhibition | Oncology |
| General Imidazo[1,2-a]pyridines | Anti-inflammatory | Inflammation |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. For the This compound scaffold, these computational tools can be pivotal in several areas:
Virtual Screening and Library Design : AI-driven virtual screening can be used to screen vast virtual libraries of potential derivatives against specific biological targets. acs.org An innovative pre-competitive virtual screening collaboration successfully utilized this approach to explore an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, rapidly expanding the chemical space and improving antiparasitic activity. researchgate.net A similar approach could be used to identify promising modifications to the This compound core for targets like kinases or viral proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For imidazo[1,2-a]pyridines, 3D-QSAR models have been developed to understand the structural requirements for antimycobacterial activity. researchgate.net Artificial Neural Networks (ANNs) have also been used to model the complex, non-linear relationships governing the in vivo anti-inflammatory effects of this class of compounds. researchgate.net These models can predict the activity of novel, unsynthesized derivatives of This compound , guiding synthetic efforts toward more potent compounds.
ADMET Prediction : Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. ML models trained on large datasets can predict these properties for novel compounds, allowing for the early deselection of candidates with unfavorable profiles and prioritizing those with drug-like characteristics. acs.org
Development of Imidazo[1,2-a]pyridine-Based Materials with Tunable Optoelectronic Properties
Beyond medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has garnered significant interest in materials science due to its inherent photophysical properties. ijrpr.com These compounds often exhibit strong fluorescence, making them attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govresearchgate.net
The electronic properties of the imidazo[1,2-a]pyridine core can be finely tuned by introducing electron-donating or electron-withdrawing substituents. ijrpr.com The This compound molecule possesses an electron-withdrawing nitrile group, which is expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic structure is a key strategy in designing materials with specific emission colors and efficiencies.
Imidazo[1,2-a]pyridine has been successfully employed as an electron-accepting unit in the design of highly efficient deep-blue fluorescent emitters for OLEDs. nih.govresearchgate.net These materials have demonstrated excellent thermal stability and high quantum yields. researchgate.net Recent research has also focused on developing novel imidazo[1,2-a]pyridine-based luminogens for efficient non-doped cyan and red OLEDs. rsc.org
The C6-iodo position of This compound is a prime site for introducing other functional groups through cross-coupling reactions to systematically tune the optoelectronic properties. For example, coupling with electron-donating aromatic groups could create a "push-pull" system within the molecule, which often leads to red-shifted emission and other desirable photophysical characteristics. nih.gov This synthetic versatility allows for the rational design of a wide range of materials with tailored properties for various optoelectronic applications.
Q & A
Q. What are the common synthetic routes for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile?
Methodological Answer: The synthesis of this compound typically involves multicomponent reactions (MCRs) or transition metal-mediated strategies:
- Multicomponent Reactions (MCRs): One-pot reactions using heterocyclic ketene aminals or enamines as precursors. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole reacts with malononitrile and aldehydes to form structurally similar carbonitriles .
- Copper-Mediated Three-Component Synthesis: Copper catalysts enable regioselective coupling of imidazo[1,2-a]pyridine derivatives with carbonitrile groups. For instance, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbonitrile was synthesized via this method .
- Condensation Reactions: Base- or acid-catalyzed condensation of 2-aminopyridine derivatives with carbonyl compounds, optimized for high purity and yield .
Q. Table 1: Synthetic Routes Comparison
| Method | Key Features | Yield Range | References |
|---|---|---|---|
| Multicomponent Reactions | One-pot, minimal purification | 60–85% | |
| Copper-Mediated Synthesis | Regioselective, scalable | 50–75% | |
| Condensation | Single-step, high purity | 70–90% |
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on a combination of physical and spectroscopic techniques:
- Melting Point (m.p.): Used for preliminary purity assessment.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR):
- Time-of-Flight Mass Spectrometry (TOF-MS): Provides exact mass verification (e.g., [M+H]+ ion matching calculated m/z) .
Critical Note: Cross-referencing spectral data with structurally analogous compounds (e.g., 6-chloro or 6-bromo derivatives) is essential to validate assignments .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the C-3 position?
Methodological Answer: Regioselective modifications at C-3 require tailored reaction conditions:
- Friedel-Crafts Acylation: Lewis acid-catalyzed acylation (e.g., AlCl₃) selectively targets electron-rich positions. For example, acetylation of imidazo[1,2-a]pyridine derivatives proceeds efficiently under optimized homogeneous conditions .
- Three-Component Coupling: Copper-mediated reactions enable C-3 carbonitrile introduction while preserving the iodo-substituent at C-6. This method avoids competing side reactions through strict temperature control (60–80°C) .
- Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann couplings can replace iodine with aryl/heteroaryl groups, though competing C-3 reactivity must be managed using protecting groups .
Q. What strategies resolve discrepancies in spectral data during characterization?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Solvent Standardization: Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) consistently to avoid chemical shift variability .
- 2D NMR Techniques: HSQC and HMBC resolve overlapping signals in complex aromatic systems (e.g., distinguishing C-6 iodine from C-3 nitrile environments) .
- Comparative Analysis: Benchmark spectral data against structurally validated analogues (e.g., 6-methyl or 6-fluoro derivatives) to identify anomalies .
Example: In this compound, the C-6 iodine causes deshielding of adjacent protons, which must be differentiated from nitrile-related shifts using ¹H-¹³C correlation spectra .
Q. How does substitution at the 6-position influence biological activity?
Methodological Answer: The 6-position’s electronic and steric properties significantly impact bioactivity:
- Electron-Withdrawing Groups (EWGs): Iodo-substituents enhance electrophilicity, improving binding to target enzymes (e.g., kinase inhibitors). This is observed in analogues with 6-chloro or 6-nitro groups, which show enhanced antimicrobial activity .
- Steric Effects: Bulky substituents (e.g., aryl groups) reduce membrane permeability but increase target specificity. For example, 6-(4-methylphenyl) derivatives exhibit selective cytotoxicity in cancer cell lines .
- Hydrogen-Bonding Capacity: Polar groups (e.g., -OH, -NH₂) at C-6 improve solubility but may reduce metabolic stability .
Q. Table 2: Substituent Effects on Bioactivity
Note for Researchers:
- Validate synthetic protocols with spectral data from analogous compounds to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
